molecular formula C19H20N4O2 B5802655 N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B5802655
M. Wt: 336.4 g/mol
InChI Key: GVEFZRAMXFRSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine (EPBTA) is a chemical compound that belongs to the class of triazole derivatives. It has been found to possess various biological activities, including antifungal, antitumor, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that this compound inhibits the growth of fungi and cancer cells by interfering with their cell cycle and inducing apoptosis. It has also been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and cancer cells by inducing apoptosis and interfering with their cell cycle. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess potent biological activities. However, this compound also has some limitations for lab experiments. It is a yellow solid, which makes it difficult to dissolve in some solvents. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.

Future Directions

N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has several potential future directions for research. It can be further optimized for its antifungal, antitumor, and anti-inflammatory activity. In addition, its antioxidant activity can be further explored for the treatment of oxidative stress-related diseases. Furthermore, this compound can be modified to improve its solubility and bioavailability. Finally, the mechanism of action of this compound can be further elucidated to optimize its biological activity.

Synthesis Methods

The synthesis of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine involves the reaction of 3-ethoxy-4-(2-phenylethoxy)benzaldehyde and 4-amino-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a condensation reaction to form this compound as a yellow solid with a melting point of 193-195°C.

Scientific Research Applications

N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been extensively studied for its biological activities. It has been found to possess potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-24-19-12-17(13-22-23-14-20-21-15-23)8-9-18(19)25-11-10-16-6-4-3-5-7-16/h3-9,12-15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEFZRAMXFRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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